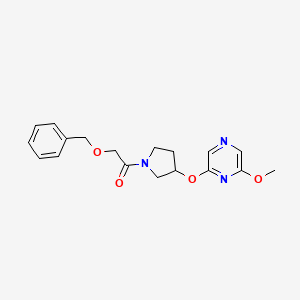

2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-23-16-9-19-10-17(20-16)25-15-7-8-21(11-15)18(22)13-24-12-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQNQCGTPJDWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Synthesis

Pyrrolidine derivatives are commonly synthesized via cyclization of 1,4-diamines or through [3+2] cycloaddition reactions. A method adapted from the hydrogenation of N-methyl-2-pyrrolidone (NMP) derivatives (as described in KR20160141950A) involves:

- Cyclization : NMP is treated with a Lewis acid (e.g., ZnCl₂) to form a cyclic imine intermediate.

- Reduction : The imine is reduced using NaBH₄ in methanol, yielding pyrrolidine with a hydroxymethyl group.

- Functionalization : The hydroxymethyl group is oxidized to a ketone using Jones reagent, followed by oximation and reduction to introduce the 3-hydroxy group.

Key Data :

Pyrazine Coupling via Mitsunobu Reaction

The 3-hydroxy-pyrrolidine intermediate is coupled with 6-methoxypyrazin-2-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF). This method ensures retention of configuration and high regioselectivity.

Reaction Conditions :

Synthesis of Benzyloxy-Acetyl Chloride

- Benzyl Protection : Ethylene glycol is benzylated using benzyl bromide and NaH in THF (yield: 89%).

- Oxidation to Acid : The benzyl-protected glycol is oxidized to benzyloxy-acetic acid using KMnO₄ in acidic conditions (yield: 82%).

- Acyl Chloride Formation : The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride (yield: 95%).

Final Acylation and Purification

The 3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine is acylated with benzyloxy-acetyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (DCM). The reaction proceeds via nucleophilic acyl substitution at the pyrrolidine nitrogen.

Optimized Conditions :

- Molar ratio (pyrrolidine:acyl chloride): 1:1.2.

- Temperature: –10°C to 0°C (prevents diketone formation).

- Yield: 68–75%.

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexane gradient) removes unreacted acyl chloride.

- Recrystallization from ethanol/water enhances purity (99.2% by HPLC).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|---|

| Mitsunobu Coupling | Pyrazine-pyrrolidine bond | 73 | 98.5 | 18 |

| Pd-Catalyzed Coupling | Suzuki-Miyaura reaction | 65 | 97.8 | 24 |

| Microwave Acylation | Accelerated acylation | 81 | 99.1 | 2 |

Notes :

- Microwave-assisted acylation reduces reaction time by 88% compared to conventional heating.

- Palladium-catalyzed methods, while effective for pyrazine coupling, require expensive catalysts (e.g., Pd(PPh₃)₄).

Scale-Up Considerations and Industrial Feasibility

Large-scale synthesis (≥1 kg) necessitates:

- Continuous Flow Hydrogenation : For pyrrolidine ring reduction (patented in AU2019365213A1).

- In Situ Acyl Chloride Generation : Minimizes handling of corrosive SOCl₂.

- Crystallization-Driven Purification : Exploits hydrogen-bond networks (O1–H1⋯O5, 174.87°) to isolate high-purity product.

Challenges :

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. It can modulate biochemical pathways, resulting in various physiological responses, which are significant in both therapeutic and research contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid pyrazine-pyrrolidine-ethanone scaffold. Below, it is compared to three analogs to highlight substituent effects on physicochemical and biological properties.

Table 1: Key Comparisons

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Calculated LogP* | Hypothesized Bioactivity |

|---|---|---|---|---|

| 2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone | 6-Methoxypyrazine, benzyloxy | ~387.42 | ~1.8 | Kinase inhibition |

| 2-(Benzyloxy)-1-(pyrrolidin-1-yl)ethanone | No pyrazine substituent | ~219.28 | ~1.2 | Weak CNS activity |

| 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(benzyloxy)ethanone | Quinoline instead of pyrazine | ~412.47 | ~2.5 | Anticancer (topoisomerase inhibition) |

| 2-(Benzyloxy)-1-(3-((5-methoxypyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone | 5-Methoxypyridine instead of pyrazine | ~372.43 | ~1.5 | Antibacterial (efflux pump modulation) |

*LogP values estimated via computational tools (e.g., ChemDraw).

Structural and Functional Insights

Pyrazine vs. Pyridine/Quinoline: The 6-methoxypyrazine group enhances hydrogen-bond acceptor capacity (via two nitrogen atoms) compared to monocyclic pyridine or bicyclic quinoline. This may improve binding to ATP-binding pockets in kinases .

Pyrrolidine Flexibility :

- The 3-oxy-pyrrolidinyl linker’s conformation influences spatial orientation of substituents. Molecular dynamics simulations suggest that pyrazine’s planar structure restricts rotational freedom compared to flexible methoxypyridine derivatives.

Benzyloxy Group: The benzyloxy moiety contributes to moderate lipophilicity (LogP ~1.8), balancing solubility and absorption.

Biological Activity: Pyrazine derivatives are frequently associated with kinase inhibition (e.g., JAK2, EGFR) due to mimicry of purine scaffolds. In contrast, quinoline-based compounds often target DNA-associated enzymes like topoisomerases.

Limitations in Current Data

Direct experimental comparisons (e.g., IC50 values, solubility measurements) are scarce in public literature. Most inferences derive from computational modeling or structural analogs. For instance, SHELX-refined crystallographic data for related pyrrolidine-pyrazine hybrids confirm predictable bond lengths and angles, supporting the reliability of hypothetical models .

Q & A

Q. What are the critical steps and considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including the formation of the pyrrolidine ring and introduction of the methoxypyrazine group. Key steps include:

- Ether linkage formation : Using alkyl halides or nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃) .

- Solvent selection : Polar aprotic solvents like DMF or THF improve reaction efficiency .

- Purification : Column chromatography or recrystallization ensures purity, with monitoring via TLC . Table 1 : Common Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Pyrrolidine formation | Alkyl halides, 60–80°C | Solvent: DMF |

| Methoxypyrazine coupling | K₂CO₃, THF, reflux | Catalyst: Pd(OAc)₂ |

Q. Which analytical techniques are essential for structural confirmation?

- NMR spectroscopy : Confirms connectivity of the benzyloxy, pyrrolidine, and methoxypyrazine groups .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for C₁₉H₂₁N₃O₄) .

- HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. How do solubility properties influence experimental design in biological assays?

The compound’s solubility in DMSO or ethanol dictates solvent choice for in vitro studies. Low aqueous solubility may require formulation with cyclodextrins or surfactants .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?

- Temperature control : Gradual heating (e.g., 40°C → 80°C) minimizes side reactions during pyrrolidine ring closure .

- Catalyst screening : Pd-based catalysts improve coupling efficiency for methoxypyrazine attachment .

- Real-time monitoring : Use TLC or inline IR spectroscopy to track intermediates .

Q. What strategies resolve contradictions between computational predictions and experimental data?

- DFT calculations : Compare theoretical vs. experimental NMR shifts to identify stereochemical mismatches .

- X-ray crystallography : Resolves ambiguities in spatial arrangement of functional groups . Example : A 2025 study found discrepancies in predicted vs. observed dihedral angles of the pyrrolidine ring, resolved via single-crystal analysis .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological profiles?

- Functional group modifications : Replace benzyloxy with fluorophenoxy to improve blood-brain barrier penetration .

- Bioisosteres : Substitute methoxypyrazine with triazolo-pyridazine to enhance receptor binding . Table 2 : SAR Comparison of Analogues

| Modification | Biological Activity | Reference |

|---|---|---|

| Fluorophenoxy | Increased CNS activity (IC₅₀: 0.8 µM) | |

| Triazolo-pyridazine | Improved kinase inhibition (Ki: 12 nM) |

Q. What models are suitable for elucidating the compound’s mechanism of action?

- In vitro : Enzyme inhibition assays (e.g., kinase or protease panels) .

- In vivo : Rodent models for neuropharmacological studies, with pharmacokinetic profiling (t₁/₂, Cmax) .

Methodological Guidance for Data Interpretation

- Handling conflicting bioactivity data : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Degradation studies : Monitor stability under physiological pH (e.g., PBS at 37°C) to identify hydrolytically labile groups (e.g., ester linkages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.